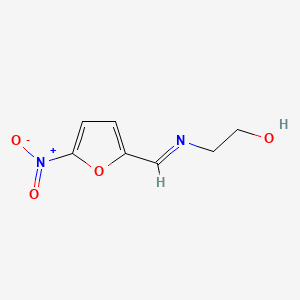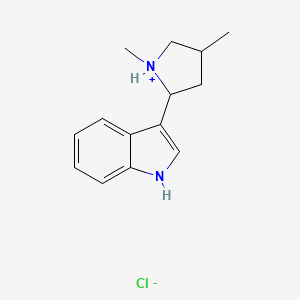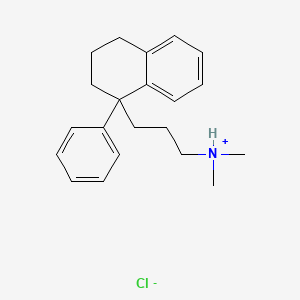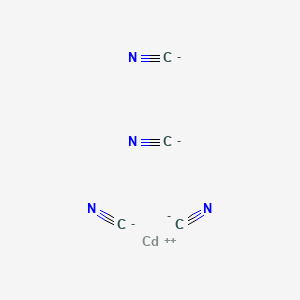
Cadmium(II) tetracyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(II) tetracyanide is a coordination compound consisting of cadmium ions coordinated with cyanide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cadmium(II) tetracyanide can be synthesized through the reaction of cadmium salts, such as cadmium chloride, with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows: [ \text{CdCl}_2 + 4 \text{KCN} \rightarrow \text{K}_2[\text{Cd(CN)}_4] + 2 \text{KCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves controlled conditions to ensure the safe handling of cyanide compounds. The reaction is typically carried out in a well-ventilated area with appropriate safety measures.
Analyse Chemischer Reaktionen
Types of Reactions: Cadmium(II) tetracyanide undergoes various chemical reactions, including:
Oxidation: Cadmium(II) can be oxidized to cadmium(III) in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to cadmium metal in the presence of reducing agents.
Substitution: Cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands like chloride ions or phosphine ligands in an appropriate solvent.
Major Products:
Oxidation: Cadmium(III) complexes.
Reduction: Metallic cadmium.
Substitution: Cadmium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cadmium(II) tetracyanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of cadmium(II) tetracyanide involves its interaction with various molecular targets and pathways. The cyanide ligands can bind to metal centers in enzymes, inhibiting their activity. Additionally, cadmium ions can disrupt cellular processes by interfering with metal ion homeostasis and inducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Cadmium(II) chloride: A simple cadmium salt with chloride ligands.
Cadmium(II) acetate: A cadmium salt with acetate ligands.
Cadmium(II) sulfide: A cadmium compound with sulfide ligands, commonly used in pigments and semiconductors.
Comparison: Cadmium(II) tetracyanide is unique due to its cyanide ligands, which confer distinct chemical properties compared to other cadmium compounds
Eigenschaften
CAS-Nummer |
16041-14-8 |
|---|---|
Molekularformel |
C4CdN4-2 |
Molekulargewicht |
216.48 g/mol |
IUPAC-Name |
cadmium(2+);tetracyanide |
InChI |
InChI=1S/4CN.Cd/c4*1-2;/q4*-1;+2 |
InChI-Schlüssel |
VFFIJXIOFISOTC-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






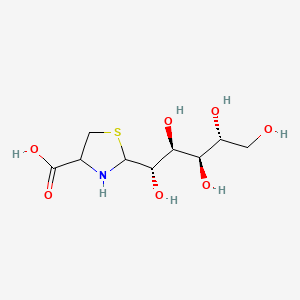
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
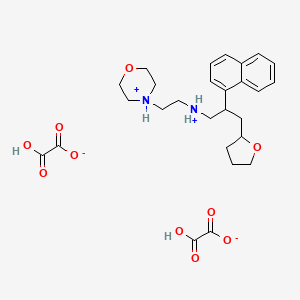
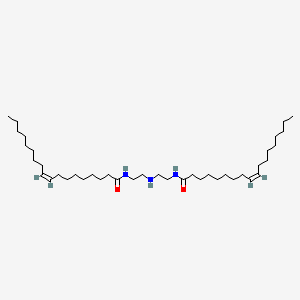

![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
